7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H12BrNO·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic agents.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq based compounds interact with their targets to exert their biological activities .
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that the compound is insoluble in water , which may influence its bioavailability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinolines, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: Used in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline derivatives
Uniqueness
7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and methoxy substituents on the tetrahydroisoquinoline core. This combination of functional groups can influence its reactivity and potential biological activity, making it a valuable compound for further research .
Biological Activity
7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are known for their diverse pharmacological properties. This article focuses on the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is C10H12BrNO, with a molecular weight of approximately 242.12 g/mol. The compound features a bromine atom and a methoxy group that influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that THIQ derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 7-Bromo-6-methoxy-THIQ have shown effectiveness against colon cancer cell lines with IC50 values ranging from 0.9 to 10.7 µM for KRas inhibition .
- Neuroprotective Effects : The compound's structural similarity to other neuroprotective agents suggests potential applications in treating neurodegenerative diseases .
- Antimicrobial Properties : Some derivatives of tetrahydroisoquinolines have demonstrated antibacterial effects against various pathogens .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cancer progression and neurodegeneration.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer properties of THIQ derivatives, researchers found that compounds featuring similar structural characteristics to 7-Bromo-6-methoxy-THIQ exhibited significant cytotoxicity against several cancer cell lines including HCT116 and MCF-7. The study highlighted that these compounds could induce apoptosis and halt cell cycle progression in treated cells .
Case Study: Neuroprotective Potential
Another research effort focused on the neuroprotective capabilities of THIQ analogs. It was discovered that certain derivatives could reduce oxidative stress and inflammation in neuronal cells, suggesting a pathway through which 7-Bromo-6-methoxy-THIQ might exert protective effects against neurodegenerative conditions .
Properties
IUPAC Name |
7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYBSRCXLAKBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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